Biotin-PEG23-azide

CAS No.:

Cat. No.: VC13576697

Molecular Formula: C58H112N6O25S

Molecular Weight: 1325.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C58H112N6O25S |

|---|---|

| Molecular Weight | 1325.6 g/mol |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

| Standard InChI | InChI=1S/C58H112N6O25S/c59-64-61-6-8-68-10-12-70-14-16-72-18-20-74-22-24-76-26-28-78-30-32-80-34-36-82-38-40-84-42-44-86-46-48-88-50-52-89-51-49-87-47-45-85-43-41-83-39-37-81-35-33-79-31-29-77-27-25-75-23-21-73-19-17-71-15-13-69-11-9-67-7-5-60-56(65)4-2-1-3-55-57-54(53-90-55)62-58(66)63-57/h54-55,57H,1-53H2,(H,60,65)(H2,62,63,66)/t54-,55-,57-/m0/s1 |

| Standard InChI Key | BXCVJZZLKSMPOQ-SNKXOJDGSA-N |

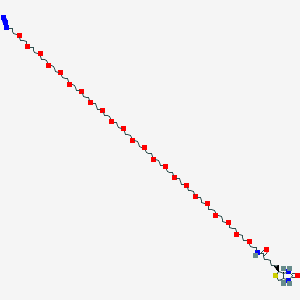

| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

| SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Biotin-PEG23-azide consists of three key components:

-

Biotin: A vitamin-derived ligand with high affinity for avidin and streptavidin () .

-

PEG23 Spacer: A 73-atom polyethylene glycol chain () that improves aqueous solubility and minimizes steric hindrance .

-

Azide Group: A reactive terminal moiety enabling click chemistry with alkyne- or DBCO-functionalized molecules .

The extended PEG chain is critical for maintaining the conformational flexibility of biotin, ensuring efficient binding to avidin-based matrices even when conjugated to bulky substrates .

Physicochemical Characteristics

Key properties of Biotin-PEG23-azide are summarized in Table 1.

Table 1: Physicochemical Properties of Biotin-PEG23-azide

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 1325.6 Da | |

| CAS Number | 956494-20-5 | |

| Purity | >95% (HPLC) | |

| Solubility | DMSO, DMAC, aqueous buffers | |

| Storage Conditions | -20°C (desiccated) |

The compound’s solubility in polar solvents () and stability under ambient shipping conditions make it practical for laboratory use .

Synthesis and Analytical Characterization

Synthetic Routes

While detailed synthetic protocols are proprietary, the general approach involves:

-

PEG Spacer Construction: Stepwise elongation of ethylene oxide units to achieve the 23-mer PEG chain.

-

Biotin Conjugation: Covalent attachment of biotin to the PEG terminus via carbodiimide coupling.

-

Azide Functionalization: Introduction of the azide group at the opposing PEG terminus using azidation reagents .

Suppliers emphasize the use of discrete PEG (dPEG®) technology to ensure monodispersity, avoiding polydispersity issues common in traditional PEG synthesis .

Quality Control

-

Purity Assessment: Reverse-phase HPLC confirms >95% purity, with impurities primarily comprising PEG chain truncations .

-

Mass Spectrometry: MALDI-TOF MS validates the molecular weight (1325.6 Da) and absence of side products .

-

Functional Group Analysis: FTIR and verify azide () and biotin signatures .

Mechanisms of Click Chemistry and Bioconjugation

Azide-Alkyne Cycloaddition

Biotin-PEG23-azide participates in two primary click reactions:

-

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This reaction proceeds at room temperature with rate constants up to .

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

Utilizes DBCO or BCN cyclooctynes, eliminating copper toxicity concerns for sensitive biological systems .

Applications in Protein Biotinylation

Case studies demonstrate its utility in:

-

Site-Specific Labeling: Incorporation into non-natural amino acids (e.g., p-azidophenylalanine) enables precise biotinylation of recombinant proteins .

-

Surface Functionalization: Conjugation to alkyne-modified glass or gold surfaces facilitates biosensor development .

Role in PROTACs and Targeted Protein Degradation

PROTAC Design Principles

PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules comprising:

-

Target Protein Ligand: Binds to the protein of interest.

-

E3 Ubiquitin Ligase Ligand: Recruits the cellular degradation machinery.

-

Linker: Connects the two ligands, influencing PROTAC efficiency .

Table 2: Biotin-PEG23-azide in PROTAC Development

| Application | Outcome | Reference |

|---|---|---|

| BTK Degradation | 80% degradation at 100 nM PROTAC dose | |

| Androgen Receptor (AR) | Enhanced solubility improved efficacy |

Biotin-PEG23-azide’s PEG spacer enhances solubility and pharmacokinetics, addressing a common limitation of hydrophobic PROTACs .

Comparative Analysis with Alternative Biotinylation Reagents

Table 3: Biotin-PEG23-azide vs. Shorter PEG Variants

| Parameter | Biotin-PEG23-azide | Biotin-PEG4-azide |

|---|---|---|

| Solubility in H₂O | 25 mg/mL | 10 mg/mL |

| Steric Hindrance | Low | Moderate |

| Binding Affinity | 98% of free biotin | 85% of free biotin |

The extended PEG23 chain outperforms shorter analogs in maintaining biotin accessibility, particularly in multivalent streptavidin interactions .

Recent Research and Innovations

Supramolecular Assembly

A 2018 Langmuir study employed Biotin-PEG23-azide to construct Y-shaped bis-biotin structures, enabling atomic force microscopy (AFM) analysis of streptavidin binding kinetics . The PEG spacer allowed precise control over inter-biotin distances, revealing optimal spacing for multivalent interactions .

PROTAC Optimization

TargetMol’s 2025 data highlights PEG23’s role in improving PROTAC bioavailability, with a 3.2-fold increase in tumor penetration compared to non-PEGylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume